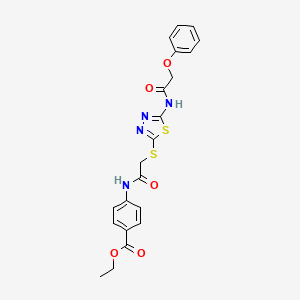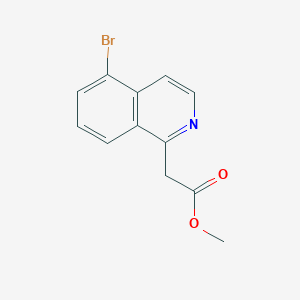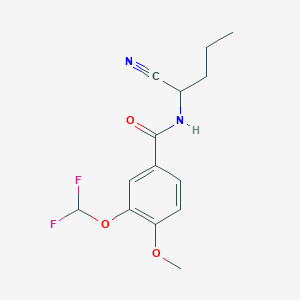
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mécanisme D'action
BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins such as BAK and BAX. This leads to the activation of the intrinsic apoptotic pathway, resulting in the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity is due to the high expression of BCL-2 protein in cancer cells compared to normal cells. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, leading to improved treatment outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has several advantages as a research tool. It is a selective inhibitor of BCL-2 protein, allowing for the specific targeting of cancer cells. It has also been shown to be effective in preclinical and clinical studies, making it a promising candidate for cancer therapy. However, N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancers. It also has a short half-life, requiring frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the research and development of N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide. One potential direction is the investigation of its use in combination with other chemotherapeutic agents to improve treatment outcomes. Another direction is the exploration of its potential in other types of cancers, including solid tumors. Further research is also needed to optimize dosing and treatment regimens for N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide.
Méthodes De Synthèse
The synthesis of N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-methoxy-3-nitrobenzoic acid, which is then converted into the corresponding methyl ester. The ester is then reduced to the corresponding alcohol, followed by a nucleophilic substitution reaction with 1-cyanobutane to give the desired intermediate. The final step involves the introduction of difluoromethoxy group through a nucleophilic substitution reaction with difluoromethoxybenzene. The reaction is carried out under basic conditions using potassium carbonate as the base and dimethylformamide as the solvent.
Applications De Recherche Scientifique
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide selectively targets BCL-2 protein, leading to apoptosis or programmed cell death of cancer cells. Clinical trials have demonstrated promising results in patients with CLL and AML, with high response rates and durable remissions. N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide is also being investigated for its potential in other types of cancers, including non-Hodgkin's lymphoma, multiple myeloma, and solid tumors.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-3-4-10(8-17)18-13(19)9-5-6-11(20-2)12(7-9)21-14(15)16/h5-7,10,14H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFTROQCKONKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride](/img/structure/B2972992.png)
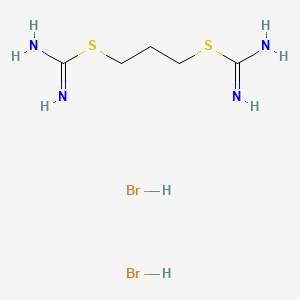
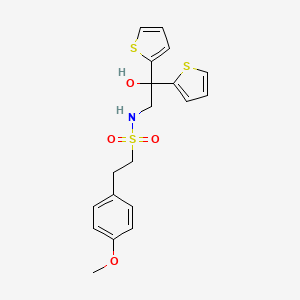
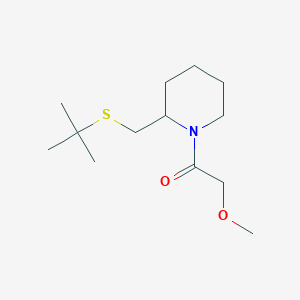
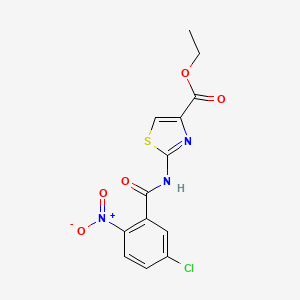
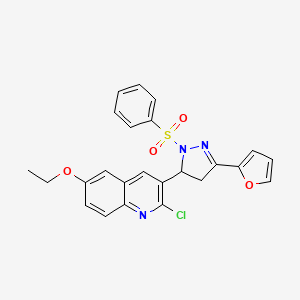
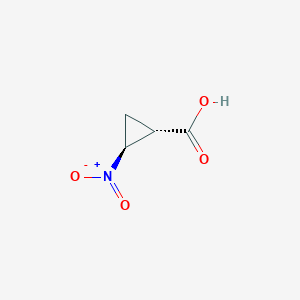
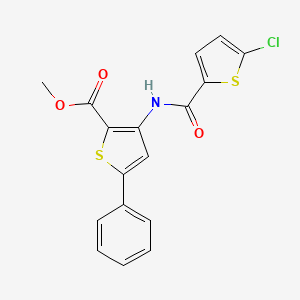
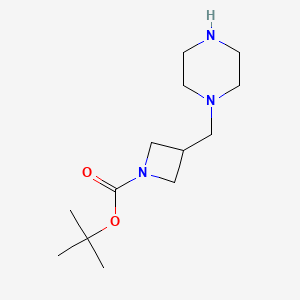
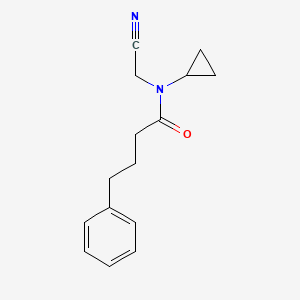
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)
